3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione
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Overview
Description
3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione is a heterocyclic compound that features a unique fusion of furan, pyrrole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiazole derivative with a furan-pyrrole intermediate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: Known for their broad biological activities, including antibacterial and antifungal properties.
1,3,4-Thiadiazole derivatives: Exhibiting cytotoxic properties and potential as anticancer agents.
Uniqueness
3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione stands out due to its unique fusion of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse functionalization and application in various fields .
Properties
CAS No. |
59522-36-0 |
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Molecular Formula |
C21H12N2O3S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3,6-diphenyl-4-(1,3-thiazol-2-yl)furo[3,2-b]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H12N2O3S/c24-19-16(14-9-5-2-6-10-14)18-17(23(19)21-22-11-12-27-21)15(20(25)26-18)13-7-3-1-4-8-13/h1-12H |
InChI Key |
UYPMVVUWMGMHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C(=O)N3C4=NC=CS4)C5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
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